Histone H3 (1-20) Exhibits Distinct Acetylation Kinetics Compared to H4 and H2B Peptides
The unmodified H3 peptide demonstrates a Km value of 2.3 ± 0.4 μM for the enzyme IgG-1, which is significantly lower than that for H2B (6.4 ± 0.6 μM) and H4 (4.7 ± 0.3 μM) peptides, indicating a higher binding affinity for this histone acetyltransferase [1]. This contrasts with previous findings where H3 and H4 peptides showed nearly identical acetylation efficiency with a different enzyme , highlighting that substrate preference is enzyme-dependent and cannot be generalized. This kinetic specificity makes the H3 (1-20) peptide a superior, well-characterized choice for assays involving certain HATs, enabling more sensitive and accurate measurements.
| Evidence Dimension | Enzyme Kinetics (Km) |
|---|---|
| Target Compound Data | Km = 2.3 ± 0.4 μM |
| Comparator Or Baseline | H2B peptide: Km = 6.4 ± 0.6 μM; H4 peptide: Km = 4.7 ± 0.3 μM |
| Quantified Difference | H3 (1-20) exhibits a 2.8-fold and 2.0-fold lower Km compared to H2B and H4, respectively. |
| Conditions | Acetylation assay using IgG-1 enzyme |
Why This Matters
For HAT inhibitor screening, a substrate with a lower Km allows for detection of weaker inhibitors and provides a more sensitive assay system.
- [1] PMC7582518. Table 5. Histones as Substrates | Kinetics Parameters. Int. J. Mol. Sci. 2020, 21(19), 7238. View Source
